An In-depth Technical Guide to the Chemical Properties and Structure of 4,4'-Bipyrimidine
An In-depth Technical Guide to the Chemical Properties and Structure of 4,4'-Bipyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4,4'-bipyrimidine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental context, and visual representation of key concepts.
Core Chemical and Physical Properties
4,4'-Bipyrimidine, with the chemical formula C₈H₆N₄, is a heterocyclic aromatic organic compound. It consists of two pyrimidine rings linked at the 4-position. This arrangement imparts unique electronic and structural properties, making it a valuable ligand in coordination chemistry and a building block in supramolecular chemistry and materials science.[1] Its derivatives have also shown significant promise in medicinal chemistry.
Table 1: General Chemical and Physical Properties of 4,4'-Bipyrimidine
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄ | [2] |
| Molecular Weight | 158.16 g/mol | [2][3] |
| CAS Number | 2426-94-0 | [2][3] |
| IUPAC Name | 4-(Pyrimidin-4-yl)pyrimidine | [3] |
| Appearance | Solid | |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 1 | [3] |
Molecular Structure and Crystallography
The crystal structure of 4,4'-bipyridine reveals a planar or near-planar conformation of the two pyridine rings in the solid state. The inter-ring C-C bond allows for rotation, and the dihedral angle between the rings can vary depending on the crystalline environment and the presence of coordinating species.
Table 2: Representative Bond Lengths and Angles for 4,4'-Bipyridine (as an analogue for 4,4'-Bipyrimidine)
| Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| C-C (inter-ring) | 1.492 | C-C-C (inter-ring) | 121.3 |
| C-N (in ring) | 1.337 | C-N-C (in ring) | 116.8 |
| C-C (in ring) | 1.385 | N-C-C (in ring) | 123.8 |
| C-H | 0.930 | C-C-H | 120.0 |
Note: These values are for 4,4'-bipyridine and are intended to be representative. Actual values for 4,4'-bipyrimidine may vary.
The planarity and the presence of nitrogen lone pairs make 4,4'-bipyrimidine an excellent bridging ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of 4,4'-bipyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4'-Bipyrimidine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2, C2', C6, C6' | - | ~158 |
| C5, C5' | ~7.5 | ~121 |
| H5, H5' | ~7.5 | - |
| H2, H2', H6, H6' | ~8.8 | - |
Note: These are predicted values based on general knowledge of similar heterocyclic compounds and require experimental verification.
Infrared (IR) Spectroscopy
The IR spectrum of 4,4'-bipyrimidine exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.
Table 4: Key IR Absorption Bands for 4,4'-Bipyrimidine
| Wavenumber (cm⁻¹) | Vibration Type |
| 3050-3000 | Aromatic C-H stretch |
| 1600-1450 | C=C and C=N stretching in the pyrimidine ring |
| 1400-1000 | In-plane C-H bending |
| 900-675 | Out-of-plane C-H bending |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 4,4'-bipyrimidine would be expected to show a prominent molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN and cyano radicals, which is characteristic of nitrogen-containing aromatic compounds.
Synthesis of 4,4'-Bipyrimidine
Several synthetic routes to 4,4'-bipyrimidine and its derivatives have been reported. A common approach involves the coupling of pyrimidine precursors.
Experimental Protocol: Generalized Synthesis of 4,4'-Bipyrimidine via Ullmann Coupling
Disclaimer: This is a generalized protocol based on common methods for synthesizing bipyridines and may require optimization.
Materials:
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4-Halopyrimidine (e.g., 4-chloropyrimidine or 4-bromopyrimidine)
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Copper powder or a copper(I) salt (e.g., CuI)
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High-boiling point solvent (e.g., dimethylformamide (DMF) or nitrobenzene)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-halopyrimidine and the copper catalyst.
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Add the high-boiling point solvent to the flask.
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Flush the system with an inert gas (N₂ or Ar) for 15-20 minutes.
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Heat the reaction mixture to reflux under the inert atmosphere. The reaction temperature will depend on the solvent used.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the reaction mixture to remove the copper catalyst and any inorganic salts.
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Remove the solvent from the filtrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) or by column chromatography on silica gel.
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Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Development: Inhibition of CDK9-Cyclin T1
Derivatives of 4,4'-bipyridine have emerged as promising inhibitors of the Cyclin-Dependent Kinase 9 (CDK9)-Cyclin T1 protein-protein interaction (PPI).[3] CDK9 is a key transcriptional regulator, and its dysregulation is implicated in various cancers, including triple-negative breast cancer.[3][4] Inhibiting the interaction between CDK9 and its regulatory partner, Cyclin T1, represents a novel therapeutic strategy.
The 4,4'-bipyridine scaffold can be functionalized to create compounds that bind to CDK9 and disrupt its association with Cyclin T1, thereby inhibiting its kinase activity and downstream signaling pathways that promote cancer cell proliferation and survival.[3]
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the role of the CDK9-Cyclin T1 complex in transcriptional regulation and how a 4,4'-bipyridine derivative can inhibit this process.
Caption: Inhibition of the CDK9-Cyclin T1 signaling pathway by a 4,4'-bipyridine derivative.
Experimental Workflow for Assessing PPI Inhibition
The following workflow outlines a typical experimental approach to evaluate the efficacy of a 4,4'-bipyridine derivative as a CDK9-Cyclin T1 PPI inhibitor.
Caption: Experimental workflow for evaluating a 4,4'-bipyridine-based CDK9-Cyclin T1 inhibitor.
Conclusion
4,4'-Bipyrimidine is a versatile molecule with a rich chemical profile that makes it a valuable component in various scientific disciplines. Its structural rigidity, coordination capabilities, and the potential for its derivatives to modulate key biological pathways, such as the CDK9-Cyclin T1 interaction, underscore its importance in both materials science and drug discovery. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly lead to new and innovative applications.
References
- 1. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel 4,4'-bipyridine derivatives acting as CDK9-Cyclin T1 protein-protein interaction inhibitors against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
